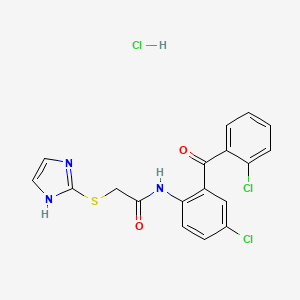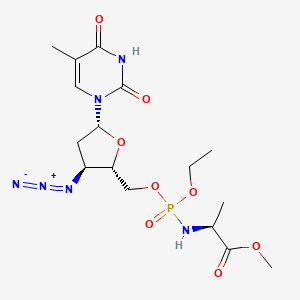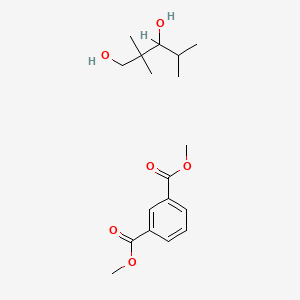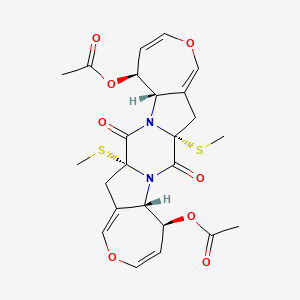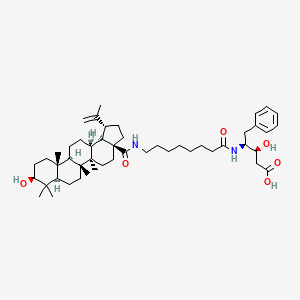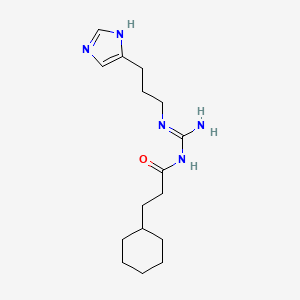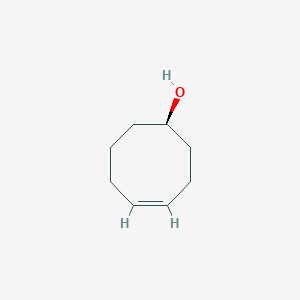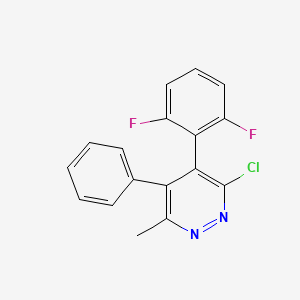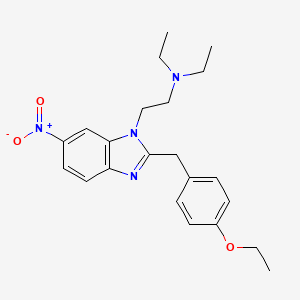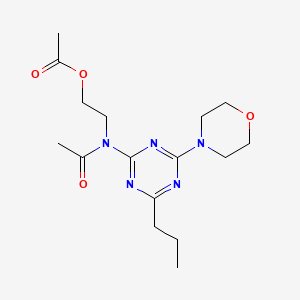
Acetamide, N-(2-(acetyloxy)ethyl)-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2-(acetyloxy)ethyl)-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes an acetamide group, a morpholine ring, and a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(acetyloxy)ethyl)-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- typically involves multiple steps. The process may start with the preparation of the triazine ring, followed by the introduction of the morpholine ring and the acetamide group. Common reagents used in these reactions include acetic anhydride, morpholine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Quality control measures are essential to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(2-(acetyloxy)ethyl)-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Researchers may explore its use in the synthesis of new materials or as a catalyst in various reactions.
Biology
In biological research, the compound may be investigated for its potential effects on cellular processes. Studies may focus on its interactions with proteins, enzymes, or other biomolecules.
Medicine
In the medical field, Acetamide, N-(2-(acetyloxy)ethyl)-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- may be explored for its potential therapeutic applications. Researchers may study its effects on specific diseases or conditions, including its mechanism of action and potential side effects.
Industry
In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialized products. Its unique structure and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of Acetamide, N-(2-(acetyloxy)ethyl)-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects may be mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Acetamide, N-(2-(acetyloxy)ethyl)-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- include other acetamides, morpholine derivatives, and triazine compounds. Examples include:
- Acetamide, N-(2-hydroxyethyl)-N-(4-morpholinyl)-6-propyl-1,3,5-triazine
- Acetamide, N-(2-(methoxy)ethyl)-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-
Uniqueness
The uniqueness of Acetamide, N-(2-(acetyloxy)ethyl)-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- lies in its specific combination of functional groups and rings. This unique structure may confer specific reactivity and properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
127375-14-8 |
|---|---|
Formule moléculaire |
C16H25N5O4 |
Poids moléculaire |
351.40 g/mol |
Nom IUPAC |
2-[acetyl-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]ethyl acetate |
InChI |
InChI=1S/C16H25N5O4/c1-4-5-14-17-15(20-6-9-24-10-7-20)19-16(18-14)21(12(2)22)8-11-25-13(3)23/h4-11H2,1-3H3 |
Clé InChI |
IZWZQJUDLYIMLI-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=NC(=N1)N(CCOC(=O)C)C(=O)C)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


